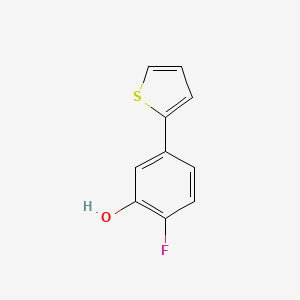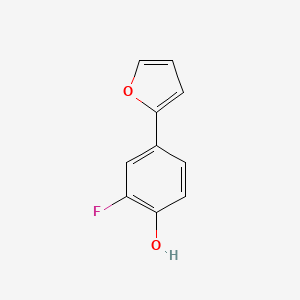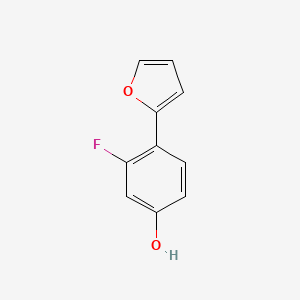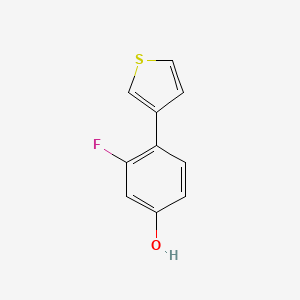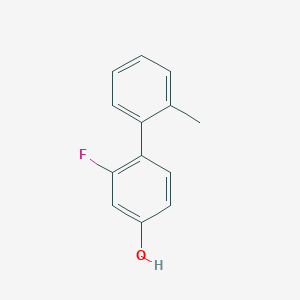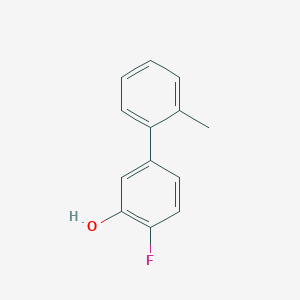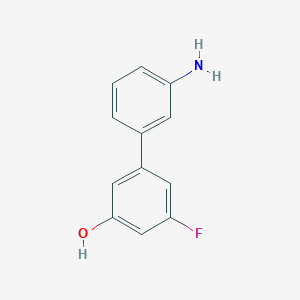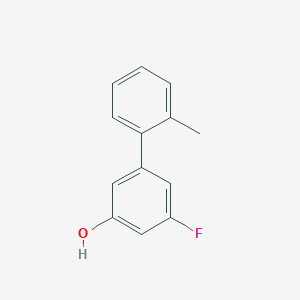
3-Fluoro-5-(2-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-(2-methylphenyl)phenol, 95% (3F-5M-Phenol-95%) is a phenol derivative with a fluorine substitution at the 3-position and a methyl substitution at the 5-position. It is a white crystalline solid with a melting point of 79-81°C and a boiling point of 253-255°C. It is insoluble in water but soluble in organic solvents such as ethanol and ether. 3F-5M-Phenol-95% is used in a variety of scientific and industrial applications, including organic synthesis, pharmaceuticals, and materials science.
Applications De Recherche Scientifique
3F-5M-Phenol-95% has a variety of scientific research applications. It can be used as a reagent in organic synthesis, such as in the synthesis of polymers and polymers-based materials. It can also be used as a starting material for the synthesis of pharmaceuticals and other organic compounds. In addition, 3F-5M-Phenol-95% can be used as a reactant in biotechnology, such as in the synthesis of enzymes and other proteins.
Mécanisme D'action
The mechanism of action of 3F-5M-Phenol-95% is not fully understood. However, it is believed that the fluorine substitution at the 3-position of the phenol ring increases the reactivity of the molecule and facilitates the formation of covalent bonds with other molecules. In addition, the methyl substitution at the 5-position of the phenol ring may also increase the reactivity of the molecule.
Biochemical and Physiological Effects
3F-5M-Phenol-95% has not been extensively studied for its biochemical and physiological effects. However, it is believed that the fluorine substitution at the 3-position of the phenol ring may affect the binding of the molecule to proteins and other molecules in the body. In addition, the methyl substitution at the 5-position of the phenol ring may also affect the binding of the molecule to proteins and other molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3F-5M-Phenol-95% in laboratory experiments include its high reactivity and its relatively low cost. In addition, it is relatively easy to synthesize and is widely available. The main limitation of using 3F-5M-Phenol-95% in laboratory experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
Future research on 3F-5M-Phenol-95% should focus on its biochemical and physiological effects. In particular, further research should be conducted to investigate the effects of the fluorine substitution at the 3-position of the phenol ring and the methyl substitution at the 5-position of the phenol ring on the binding of the molecule to proteins and other molecules in the body. In addition, further research should be conducted to investigate the potential applications of 3F-5M-Phenol-95% in pharmaceuticals, biotechnology, and materials science.
Méthodes De Synthèse
3F-5M-Phenol-95% can be synthesized by a variety of methods. One method involves the reaction of 2-methylphenol with trifluoromethanesulfonic anhydride in the presence of a base, such as sodium hydroxide, to produce 3F-5M-Phenol-95%. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of 80-90°C. The reaction can also be carried out in the presence of a catalyst, such as an ionic liquid or a heterogeneous catalyst, to improve the yield of the reaction.
Propriétés
IUPAC Name |
3-fluoro-5-(2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-4-2-3-5-13(9)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWJRSMJSJMLTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684086 |
Source


|
| Record name | 5-Fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261917-91-2 |
Source


|
| Record name | 5-Fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372772.png)

![3-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372797.png)
